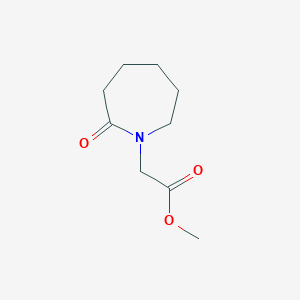
Naphthalen-2-yl 3,4-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl 3,4-dimethylbenzenesulfonate is an organic compound that has been used in scientific research for a variety of purposes. This compound is also known as NDSB-256 and has been used in various laboratory experiments due to its unique properties.
Mecanismo De Acción
The mechanism of action of NDSB-256 involves the binding of the compound to specific target molecules. In the case of ATP detection, NDSB-256 binds to ATP and causes a change in its fluorescence, allowing for its detection. In the case of photodynamic therapy, NDSB-256 is activated by light and generates reactive oxygen species, which can kill cancer cells. In the case of protein studies, NDSB-256 can bind to specific amino acid residues and provide information about the structure and function of the protein.
Biochemical and Physiological Effects:
NDSB-256 has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on cells or organisms. However, its use in photodynamic therapy can result in the destruction of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NDSB-256 is its versatility in scientific research. It can be used for various purposes, including ATP detection, photodynamic therapy, and protein studies. Additionally, its low toxicity and ease of synthesis make it an attractive compound for research. However, one limitation of NDSB-256 is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on NDSB-256. One area of research could focus on improving the solubility of the compound in water, which would increase its potential applications. Additionally, further studies could be conducted on the use of NDSB-256 in photodynamic therapy and its potential as a treatment for cancer. Finally, NDSB-256 could be used as a tool to study the structure and function of specific proteins in greater detail.
In conclusion, Naphthalen-2-yl 3,4-dimethylbenzenesulfonate is a versatile compound that has been used in scientific research for various purposes. Its unique properties make it an attractive tool for studying biological processes and structures. Further research on NDSB-256 could lead to new discoveries and potential applications in the future.
Métodos De Síntesis
The synthesis method of NDSB-256 involves the reaction of naphthalene-2-sulfonyl chloride with 3,4-dimethylphenol in the presence of a base. This reaction results in the formation of Naphthalen-2-yl 3,4-dimethylbenzenesulfonate. The purity of the compound can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
NDSB-256 has been widely used in scientific research for various purposes. It has been used as a fluorescent probe for the detection of ATP, a molecule that is involved in various biological processes. NDSB-256 has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer. Additionally, NDSB-256 has been used as a tool to study the structure and function of proteins.
Propiedades
IUPAC Name |
naphthalen-2-yl 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-13-7-10-18(11-14(13)2)22(19,20)21-17-9-8-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBLXFWOIISHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(3-chloro-4-methoxyphenyl)ethenyl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7358030.png)
![2-Fluoro-3-[[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7358036.png)
![1-methyl-6-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358046.png)
![N,N-dimethyl-5-[(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethylamino)methyl]pyridin-2-amine](/img/structure/B7358056.png)
![1-tert-butyl-6-[[(E)-3-phenylprop-2-enyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358080.png)
![1-(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B7358086.png)
![N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7358088.png)
![2-amino-4-[1-(1,2,5-trimethylpyrrole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7358092.png)
![1-tert-butyl-6-[[2-hydroxy-2-(3-methylphenyl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358093.png)

![N-(2-hydroxyphenyl)-4-[4-[(2-hydroxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B7358105.png)

![1-[3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7358126.png)
![N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide](/img/structure/B7358134.png)